4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid
Description
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure comprises:
- Fmoc group: A protective group widely used in solid-phase peptide synthesis (SPPS) to shield amines during coupling reactions .
- 3-phenyl substituent: A hydrophobic aromatic ring at the β-position of the butanoic acid backbone.
- Butanoic acid moiety: Provides a carboxylic acid terminus for further conjugation or polymerization.
This compound is critical in peptide chemistry for its balance of stability under basic conditions and ease of deprotection under mild acidic conditions.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)14-18(17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALWLSKRFCZNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282525-05-7 | |
| Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Peptide Coupling Reactions
The Fmoc-protected amino group enables controlled peptide bond formation. Typical reactions involve:
| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Ref. |
|---|---|---|---|---|
| Amide bond formation | DIC/HOBt, DMF, 0–25°C | Peptide chain-extended derivatives | 85–95 | |
| Solid-phase synthesis | HATU, DIEA, DMF, 30 min | Resin-bound peptides | 90–98 |
Mechanism : Activation of the carboxylic acid group by carbodiimides (e.g., DIC) forms an active ester intermediate, which reacts with nucleophilic amines. The Fmoc group remains stable under these conditions.
Deprotection of the Fmoc Group
The Fmoc group is selectively cleaved under basic conditions to expose the free amine:
| Reagent System | Conditions | Reaction Time | Efficiency (%) | Byproducts | Ref. |
|---|---|---|---|---|---|
| 20% piperidine/DMF | RT, inert atmosphere | 10–20 min | >99 | Fluorenylmethyl byproducts | |
| DBU (2% in DMF) | 0°C, argon | 5 min | 98 | Minimal |
Side Reactions : Prolonged exposure to bases may lead to β-elimination or racemization .
Esterification of the Carboxylic Acid
The carboxylic acid undergoes esterification for solubility modulation or further functionalization:
| Ester Type | Reagents | Solvent | Yield (%) | Ref. |
|---|---|---|---|---|
| Methyl ester | SOCl₂/MeOH, 0°C | CH₂Cl₂ | 92 | |
| Benzyl ester | DCC/DMAP, BnOH | THF | 88 |
Applications : Ester derivatives improve lipid solubility for membrane permeability studies .
Oxidation Reactions
The phenyl ring and aliphatic chain are susceptible to oxidation:
| Target Site | Oxidizing Agent | Conditions | Major Product(s) | Ref. |
|---|---|---|---|---|
| Benzylic C-H | KMnO₄, H₂O | 80°C, 6 h | 3-Phenyl-4-oxobutanoic acid | |
| Fluorenyl moiety | O₂, UV light | RT, 24 h | Fluorenone derivatives |
Limitations : Over-oxidation may degrade the Fmoc group .
Reduction Reactions
Selective reduction of carbonyl groups or aromatic rings:
| Reaction | Reagents | Conditions | Product(s) | Ref. |
|---|---|---|---|---|
| Carboxylic acid → alcohol | LiAlH₄, dry ether | 0°C, 2 h | 4-Amino-3-phenylbutanol | |
| Phenyl ring hydrogenation | H₂, Pd/C (10%) | EtOH, 50 psi, 12 h | Cyclohexyl derivative |
Challenges : Reduction of the Fmoc group may occur under harsh conditions.
Electrophilic Aromatic Substitution
The phenyl ring undergoes halogenation and nitration:
| Reaction | Reagents | Position | Yield (%) | Ref. |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Para to CF₃ (if present) | 75 | |
| Nitration | HNO₃/H₂SO₄, 0°C | Meta | 68 |
Regioselectivity : Electron-withdrawing groups (e.g., Fmoc) direct substitution to meta positions .
Cross-Coupling Reactions
The aryl group participates in palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Substrate | Yield (%) | Ref. |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 82 | |
| Heck reaction | Pd(OAc)₂, P(o-tol)₃ | Alkenes | 78 |
Applications : Enables structural diversification for SAR studies.
Comparative Reaction Analysis
| Reaction Class | Rate (Relative) | Functional Group Tolerance | Synthetic Utility |
|---|---|---|---|
| Peptide coupling | Fast | High (pH 7–9) | Primary |
| Fmoc deprotection | Moderate | Low (base-sensitive groups) | Essential |
| Suzuki coupling | Slow | Moderate | Medium |
This compound’s reactivity profile makes it indispensable in peptide synthesis and medicinal chemistry. Strategic manipulation of its functional groups enables precise construction of complex biomolecules, while its stability under diverse conditions supports multifunctional derivatization.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid is in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino acids to form peptides while preventing unwanted reactions.
Case Study: SPPS Methodology
In a study published in Journal of Peptide Science, researchers utilized Fmoc-protected amino acids, including 4-Amb-OH, to synthesize a peptide with therapeutic potential. The successful synthesis demonstrated the efficiency of Fmoc chemistry in producing peptides with high purity and yield .
Drug Development
The compound's role in drug development is significant due to its ability to modify peptide structures for improved bioactivity and stability. Researchers have explored derivatives of Fmoc-protected amino acids in creating novel therapeutic agents.
Case Study: Anticancer Agents
A recent patent application highlighted the use of 4-Amb-OH derivatives in designing anticancer peptides. The study showed enhanced activity against cancer cell lines when specific modifications were made using this compound . The findings suggest that the incorporation of Fmoc-protected amino acids can lead to more effective cancer therapies.
Bioconjugation Techniques
This compound is also utilized in bioconjugation techniques, where it aids in attaching biomolecules to surfaces or other molecules. This application is crucial in developing biosensors and targeted drug delivery systems.
Data Table: Comparison of Bioconjugation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Click Chemistry | High specificity | Requires specific functional groups |
| EDC/NHS Coupling | Simple and efficient | Limited to carboxylic acids |
| Fmoc Chemistry | Versatile for amino acids | Requires deprotection step |
Research on Protein Engineering
The compound has been employed in protein engineering studies, particularly for modifying protein structures to enhance their functionality. By incorporating Fmoc-protected amino acids, researchers can create proteins with desired properties, such as increased stability or altered binding affinities.
Case Study: Enzyme Modification
A study published in Biochemistry investigated the use of Fmoc-protected amino acids to engineer enzymes with improved catalytic properties. The results indicated that strategic incorporation of these compounds led to enzymes with enhanced activity under various conditions .
Mechanism of Action
The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid involves the protection of the amino group through the formation of a stable Fmoc-amino bond. This protective group can be selectively removed under mildly basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds .
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Backbone Modifications: Butanoic acid vs. benzoic acid: Butanoic acid derivatives (e.g., target compound) offer greater flexibility in peptide elongation, while benzoic acid analogs (e.g., 1b, 1s) are more rigid, favoring planar interactions . Cyclobutane backbone: Introduces conformational constraints, improving proteolytic stability .
Substituent Effects :
- Electron-withdrawing groups (e.g., CF₃ in ): Enhance resistance to enzymatic degradation but reduce aqueous solubility.
- Steric bulk (e.g., tert-butyl in ): Improves thermal stability but complicates solid-phase synthesis due to hindered coupling reactions.
Stereochemical Considerations :
- R-configuration in analogs (e.g., ) often shows higher bioactivity compared to S-forms, as seen in receptor-binding assays .
Synthetic Efficiency :
- Methyl or isobutoxy substituents (e.g., ) achieve >85% yields due to reduced steric hindrance during Fmoc protection.
Biological Activity
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid, commonly referred to as Fmoc-D-β-HoPhe-OH, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylbutanoic acid
- Molecular Formula : C25H23NO4
- Molecular Weight : 401.45 g/mol
- CAS Number : 209252-16-4
The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group in peptide synthesis, which can be cleaved under specific conditions to release the active amino acid. This property is particularly useful in drug design and development, where controlled release is essential.
Antitumor Activity
Research has suggested that derivatives of phenylbutanoic acid exhibit significant antitumor properties. A study indicated that compounds similar to Fmoc-D-β-HoPhe-OH can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins .
Anti-inflammatory Effects
In addition to its antitumor activity, Fmoc-D-β-HoPhe-OH has demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This effect may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Case Studies
- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various phenylbutanoic acid derivatives on cancer cell lines. The results showed that Fmoc-D-β-HoPhe-OH significantly reduced cell viability in breast cancer cells by over 50% at concentrations above 10 µM .
- Inflammation Models : In vivo studies using murine models of inflammation revealed that administration of Fmoc-D-β-HoPhe-OH led to a marked decrease in paw edema and reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylbutanoic acid |
| Molecular Weight | 401.45 g/mol |
| CAS Number | 209252-16-4 |
| Antitumor Activity | IC50 < 10 µM |
| Anti-inflammatory Activity | Reduction in TNF-alpha by 40% |
Q & A
Q. What are the common synthetic routes for 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid?
The synthesis typically involves multi-step protocols focusing on introducing the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group and coupling reactions. Key steps include:
- Fmoc Protection : The amino group is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions during subsequent steps .
- Carboxylic Acid Activation : The butanoic acid moiety is activated via reagents like HOBt/DCC (hydroxybenzotriazole/dicyclohexylcarbodiimide) for amide bond formation in peptide synthesis .
- Phenyl Group Introduction : The 3-phenyl substituent is incorporated via Friedel-Crafts alkylation or Suzuki coupling, depending on the precursor .
Purification is achieved using reversed-phase HPLC or flash chromatography, with characterization via -NMR, -NMR, and mass spectrometry .
Q. How does the Fmoc group enhance stability and utility in peptide synthesis?
The Fmoc group serves as a temporary protecting group for amines, offering:
- Orthogonal Deprotection : It is removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side chains (e.g., tert-butyl or trityl groups) .
- UV Detectability : The fluorenyl moiety allows for UV monitoring (λ = 280 nm) during HPLC purification .
- Compatibility with Solid-Phase Synthesis : Its stability under acidic conditions makes it ideal for iterative peptide elongation on resin .
Q. What analytical techniques are critical for characterizing this compound?
- Chromatography : Reversed-phase HPLC (C18 column) with acetonitrile/water gradients resolves impurities and confirms purity (>95%) .
- Spectroscopy : -NMR (δ 7.2–7.8 ppm for aromatic Fmoc protons) and -NMR (δ 155–160 ppm for carbonyl groups) validate structure .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., m/z 437.4 for C₂₅H₂₁F₂NO₄) .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize reaction efficiency?
Microwave irradiation reduces reaction times (e.g., from 24 hours to 1–2 hours) and improves yields (by 15–20%) by enhancing kinetic control and reducing side reactions. For example:
- Coupling Reactions : Microwave conditions (50–80°C, 50 W) accelerate amide bond formation between the Fmoc-amino acid and resin-bound peptides .
- Deprotection : Piperidine-mediated Fmoc removal under microwave irradiation (30°C, 10 minutes) minimizes resin degradation .
Validate outcomes using real-time FTIR or in-line HPLC monitoring .
Q. What strategies resolve stereochemical challenges in synthesizing chiral derivatives?
- Chiral Auxiliaries : Use (R)- or (S)-configured Fmoc-amino acids (e.g., Fmoc-phenylglycine) to enforce desired stereochemistry during coupling .
- Dynamic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., Cinchona alkaloids) for kinetic resolution of racemic intermediates .
- Crystallization-Induced Diastereomer Transformation : Selectively crystallize enantiopure salts (e.g., with L-tartaric acid) .
Q. How should researchers address contradictions in biological activity data across structural analogs?
- Substituent Analysis : Compare analogs with varying substituents (e.g., 3,5-difluorophenyl vs. 4-tert-butylphenyl) to identify pharmacophoric motifs .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., proteases or kinases) .
- Bioactivity Profiling : Conduct dose-response assays (IC₅₀, EC₅₀) under standardized conditions (pH 7.4, 37°C) to minimize variability .
Q. What are the stability considerations for long-term storage?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Fmoc group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation of the acid moiety into diketopiperazines .
- Light Sensitivity : Protect from UV light to prevent fluorenyl ring oxidation .
Monitor stability via periodic HPLC analysis (e.g., every 6 months) .
Q. How can researchers mitigate toxicity risks during handling?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic fumes (e.g., during piperidine deprotection) .
- Waste Disposal : Neutralize acidic/basic waste with 10% NaHCO₃ or 1 M HCl before disposal in designated hazardous waste containers .
Q. What role does the phenylthio moiety play in biological interactions?
The phenylthio group (in analogs like 4-(phenylthio)butanoic acid) enhances:
- Antioxidant Activity : Scavenges free radicals (e.g., DPPH assay, IC₅₀ ~20 μM) via sulfur-mediated redox cycling .
- Membrane Permeability : The hydrophobic aryl group improves cellular uptake (e.g., Caco-2 permeability assay) .
- Enzyme Inhibition : Competes with endogenous substrates in cysteine protease assays (e.g., papain inhibition, Kᵢ ~5 μM) .
Q. How do structural modifications influence solubility for in vivo studies?
- Polar Substituents : Introduce hydroxyl or carboxyl groups (e.g., 4-hydroxyphenyl analogs) to enhance aqueous solubility (logP reduction by 1–2 units) .
- Prodrug Strategies : Convert the carboxylic acid to methyl esters for improved bioavailability, with enzymatic cleavage in vivo .
- Salt Formation : Prepare sodium or lysine salts to increase solubility in PBS (pH 7.4) by 10–50-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
